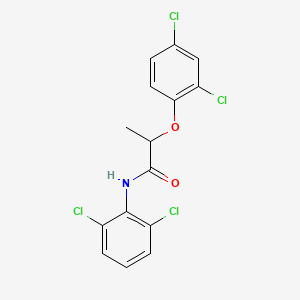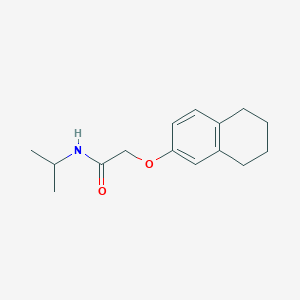![molecular formula C18H23N3O3 B5315955 8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, commonly known as PD, is a synthetic compound that has been widely used in scientific research. PD belongs to the class of spiro compounds, which are characterized by a unique structure that contains two or more rings that are fused together.
Mecanismo De Acción
PD exerts its effects through the modulation of various signaling pathways in the body. PD has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. PD has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
PD has been shown to have several biochemical and physiological effects. PD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. PD has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. PD has been shown to induce apoptosis, or programmed cell death, in cancer cells. PD has also been shown to increase the expression of anti-oxidant enzymes, such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD has several advantages for use in lab experiments. PD is a synthetic compound, which means that it can be easily synthesized and purified. PD is also stable and can be stored for long periods of time. PD has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic uses.
However, there are also limitations to the use of PD in lab experiments. PD is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. PD may also have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of PD. PD has shown promise as a potential therapeutic agent for several diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of PD and to identify potential therapeutic targets. PD may also be studied for its potential use in combination with other drugs or therapies.
Conclusion
In conclusion, PD is a synthetic compound that has been extensively studied for its potential therapeutic properties. PD has anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of several diseases. PD exerts its effects through the modulation of various signaling pathways in the body. PD has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for the study of PD, including further research into its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
PD can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of PD typically starts with the reaction of 2-(3-pyrrolidinyl)benzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with hydrochloric acid to yield PD in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
PD has been extensively studied for its potential therapeutic properties. Several studies have shown that PD has anti-inflammatory, anti-cancer, and anti-viral properties. PD has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
8-(2-pyrrolidin-3-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(15-4-2-1-3-14(15)13-5-8-19-11-13)21-9-6-18(7-10-21)12-20-17(23)24-18/h1-4,13,19H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWCFJZFAOTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC4(CC3)CNC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)
